molecular formula C22H16ClN5O2S B2411112 N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866873-34-9

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2411112
CAS No.: 866873-34-9
M. Wt: 449.91
InChI Key: AWYMONWEEDAERA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chlorophenyl and methylphenyl sulfonyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Formation: The quinazoline moiety is often formed through a condensation reaction involving anthranilic acid derivatives.

    Introduction of Chlorophenyl and Methylphenyl Sulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and methylphenyl sulfonyl reagents are reacted with the intermediate compounds.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Sulfonyl Group Reactions: The sulfonyl group can undergo various transformations, including sulfonation and desulfonation reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazoloquinazoline structures but different substituents, which may exhibit different biological activities and properties.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures, which may have varying chemical reactivity and applications.

    Sulfonyl Derivatives: Compounds with sulfonyl groups but different aromatic or heterocyclic cores, which may be used in different industrial or pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-6-12-17(13-7-14)31(29,30)22-21-25-20(24-16-10-8-15(23)9-11-16)18-4-2-3-5-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMONWEEDAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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